molecular formula C17H16ClN5O B3405805 N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide CAS No. 1428357-03-2

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide

Cat. No.: B3405805
CAS No.: 1428357-03-2
M. Wt: 341.8
InChI Key: ZSLHDDKTWJWXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a pyrrole moiety, an ethylamine linker, and a chlorobenzamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide typically involves multiple steps:

    Formation of the Pyridazine Core: The initial step often involves the construction of the pyridazine ring. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

    Introduction of the Pyrrole Group: The pyrrole moiety is introduced via a substitution reaction, where a suitable pyrrole derivative reacts with the pyridazine intermediate.

    Attachment of the Ethylamine Linker: The ethylamine linker is then attached through a nucleophilic substitution reaction, often using an alkyl halide as the electrophile.

    Formation of the Chlorobenzamide Group: Finally, the chlorobenzamide group is introduced through an amide coupling reaction, typically using a chlorobenzoic acid derivative and a coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and ethylamine moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazine ring or the chlorobenzamide group, potentially yielding reduced analogs with different biological activities.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorobenzamide group and the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol analogs.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes, including apoptosis and cell proliferation.

    Chemical Biology: Researchers utilize this compound to probe biological pathways and identify potential drug targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways, leading to effects such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-methoxybenzamide
  • N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-phenylbutanamide

Uniqueness

Compared to similar compounds, N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorobenzamide group, in particular, may confer distinct properties, such as enhanced binding affinity to certain molecular targets or altered pharmacokinetic profiles.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-chloro-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c18-14-6-2-1-5-13(14)17(24)20-10-9-19-15-7-8-16(22-21-15)23-11-3-4-12-23/h1-8,11-12H,9-10H2,(H,19,21)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLHDDKTWJWXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.